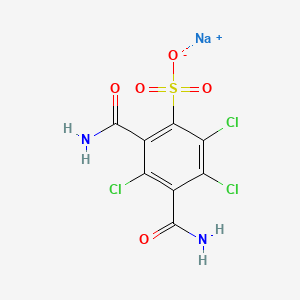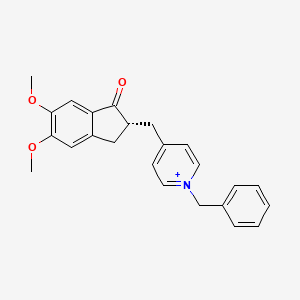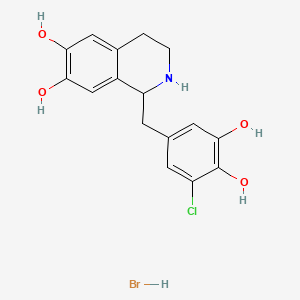
5'-Chloro-norlaudanosoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. These alkaloids are significant due to their pharmacological properties, including their use in pain management and as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-norlaudanosoline typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by norlaudanosoline synthase, an enzyme that facilitates the formation of the tetrahydroisoquinoline structure . The reaction conditions often include a controlled pH environment to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of 5’-Chloro-norlaudanosoline can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been used to produce norlaudanosoline by optimizing the concentration of dopamine and enzymes involved in the biosynthetic pathway . This method offers a scalable and sustainable approach to producing this compound.
化学反応の分析
Types of Reactions: 5’-Chloro-norlaudanosoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 5’-Chloro-norlaudanosoline with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
5’-Chloro-norlaudanosoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex alkaloids and other bioactive compounds.
Biology: The compound is used to study enzyme-catalyzed reactions and metabolic pathways in microorganisms.
Medicine: It is a precursor in the synthesis of morphinan alkaloids, which are used as analgesics and antitussives.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
The mechanism of action of 5’-Chloro-norlaudanosoline involves its role as an intermediate in the biosynthesis of benzylisoquinoline alkaloids. These alkaloids interact with various molecular targets, including opioid receptors, to exert their pharmacological effects. The compound’s structure allows it to participate in enzyme-catalyzed reactions that lead to the formation of active alkaloids .
類似化合物との比較
Norlaudanosoline: The parent compound, which lacks the chlorine substituent.
S-reticuline: Another intermediate in the biosynthesis of benzylisoquinoline alkaloids.
S-norcoclaurine: A related compound involved in the same biosynthetic pathway.
Uniqueness: 5’-Chloro-norlaudanosoline is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of derivatives that can be synthesized from it. This structural modification can also affect the compound’s pharmacological properties, making it a valuable intermediate in the synthesis of specific alkaloids.
特性
分子式 |
C16H17BrClNO4 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
1-[(3-chloro-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H |
InChIキー |
INODXGDBUNYVBE-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Cl)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



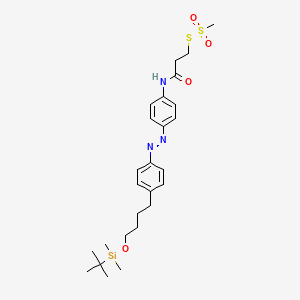
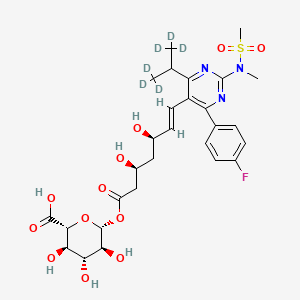
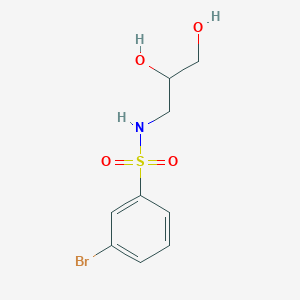
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)


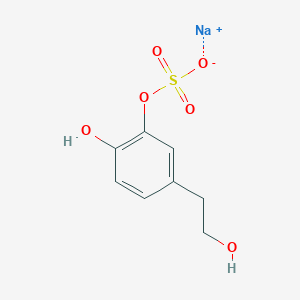

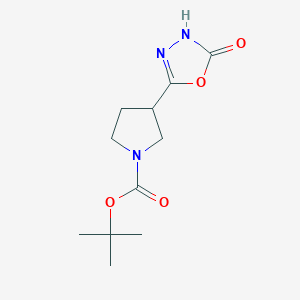
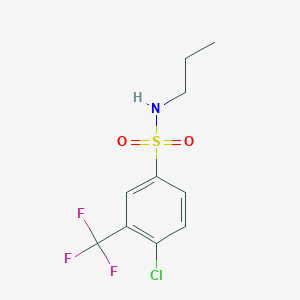
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
